molecular formula C19H34O4Si B1337512 (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 41138-69-6

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

カタログ番号: B1337512
CAS番号: 41138-69-6
分子量: 354.6 g/mol
InChIキー: NIOJULSEJPAEJV-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 41138-69-6) is a chiral organic compound with a molecular formula of C₁₉H₃₄O₄Si and a molecular weight of 354.56 g/mol . It features a cyclopentenone core substituted with a tert-butyldimethylsilyl (TBS) ether at the 3-position and a heptanoate chain at the 1-position. The (R)-configuration at the 3-hydroxyl group distinguishes it from stereoisomers. This compound is typically stored at 2–8°C under inert conditions due to the sensitivity of the silyl ether and enone moieties .

Its primary applications include use as a synthetic intermediate in prostaglandin synthesis, where the TBS group acts as a protective moiety for hydroxyl groups during multi-step reactions .

特性

IUPAC Name

methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJULSEJPAEJV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452358
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-69-6
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: TBAF for deprotection of the TBDMS group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

科学的研究の応用

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

作用機序

The mechanism of action of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection is crucial in multi-step syntheses, as it prevents unwanted side reactions at the hydroxyl site. The TBDMS group can be selectively removed under mild conditions using nucleophiles like TBAF, allowing for subsequent functionalization of the molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

(a) (Z)-Methyl 7-(3-((tert-Butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
  • Structural Difference: Contains a Z-configured double bond in the heptanoate chain (position 5) compared to the fully saturated chain in the target compound.
  • The Z-configuration may also influence molecular packing and solubility .
  • Molecular Formula : C₂₀H₃₄O₄Si (MW: 378.6 g/mol) .
(b) (R)-Methyl 7-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 41138-61-8)
  • Structural Difference : Lacks the TBS-protecting group at the 3-position, exposing a free hydroxyl group.
  • Impact : Increased polarity (logP reduction by ~2 units) and reduced stability under acidic/basic conditions. This compound is more prone to oxidation and unwanted side reactions .
  • Molecular Formula : C₁₃H₂₀O₄ (MW: 240.3 g/mol) .
(c) Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate (CAS: 40098-26-8)
  • Structural Difference : Racemic mixture (3RS configuration ) vs. the enantiopure (R)-form.
  • Impact : The lack of stereochemical purity may reduce efficacy in chiral environments, such as enzyme-mediated synthesis .
  • Physicochemical Data : Density = 1.125 g/cm³; Predicted pKa = 12.95 .

Variants with Alternate Protecting Groups

(a) Methyl 7-(5-Oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (CAS: 112713-92-5)
  • Structural Difference : Substitutes TBS with a triethylsilyl (TES) group.
  • Impact : TES is less sterically hindered than TBS, leading to faster deprotection under mild acidic conditions . However, it offers reduced long-term stability .
  • Molecular Formula : C₁₉H₃₄O₄Si (MW: 354.56 g/mol) .

Functional Group Modifications

(a) (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol (Compound 7b)
  • Structural Difference: Replaces the cyclopentenone core with a branched aliphatic chain.
  • The compound’s primary use shifts to lipid or terpene synthesis .
  • Synthesis Data : Prepared via hydrogenation of an alkene precursor (100% yield) .

生物活性

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, with CAS number 41138-69-6, is a complex organic compound notable for its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various biological contexts. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and therapeutics.

  • Molecular Formula : C19H34O4Si
  • Molecular Weight : 354.56 g/mol
  • Purity : Typically ≥ 99%

The compound is synthesized through multi-step organic reactions, often involving the protection of hydroxyl groups to prevent unwanted side reactions during synthesis.

Biological Activity Overview

Research into the biological activity of (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate has revealed several promising findings:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, certain thiazolopyridine derivatives showed significant inhibitory effects against pathogenic bacteria and fungi, suggesting that similar compounds may exhibit comparable activities:

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

These results indicate that compounds structurally related to (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate may possess significant antibacterial and antifungal properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Cytotoxicity Studies

The cytotoxic effects of related compounds have also been assessed using human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Findings suggest that while some compounds exhibit low toxicity, others may have more pronounced effects depending on their structure:

CompoundCell LineIC50 (μM)
3fHaCat>100
3gBALB/c 3T3>100

Such data highlight the importance of structural modifications in influencing the safety profile of these compounds .

The mechanism by which (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate exerts its biological effects remains an area of active research. Molecular docking studies have suggested that similar compounds can interact with key bacterial enzymes such as MurD and DNA gyrase. These interactions are critical for their antibacterial activity, as they disrupt essential bacterial processes:

  • Binding Interactions : The active site interactions involve hydrogen bonds with residues such as SER1084 and ASP437.
  • Stabilization : The presence of Pi-Pi stacking interactions contributes to the stability of the binding complex.

This suggests that optimizing the structure of (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate could enhance its efficacy against resistant strains .

Case Studies

In a recent study focusing on derivative compounds, researchers synthesized various analogs and tested them against a panel of microorganisms. The most promising candidates demonstrated not only potent antimicrobial activity but also favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics.

Summary of Findings

The following table summarizes key findings from recent studies:

Study FocusKey Findings
Antimicrobial TestingSignificant activity against Gram-positive and Gram-negative bacteria; effective against Candida species.
CytotoxicityLow toxicity in human cell lines; IC50 values indicate safety for further development.
Molecular DockingStrong binding affinity to bacterial targets; potential for development into new antibiotics.

Q & A

Q. What are the key synthetic routes for (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

Cyclopentene ring formation : Cyclization of diene precursors under acidic/basic conditions (e.g., using BF₃·Et₂O or KOtBu) .

Silyl ether protection : Introduction of the tert-butyldimethylsilyl (TBS) group via reaction with TBSCl in the presence of imidazole or DMAP, ensuring regioselectivity at the 3-hydroxy position .

Esterification : Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide with a base like NaH .

Q. Critical Parameters :

  • Temperature : Cyclization steps often require low temperatures (−78°C to 0°C) to prevent side reactions.
  • Solvents : Anhydrous THF or DCM is preferred for silylation to avoid hydrolysis of the TBS group.
  • Catalysts : Lewis acids (e.g., TiCl₄) may enhance cyclization efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
CyclizationDiene + BF₃·Et₂O, −20°C, 12h45–60%
SilylationTBSCl, imidazole, DCM, RT, 6h70–85%
MethylationCH₂N₂, Et₂O, 0°C, 2h90–95%

Q. How is the stereochemistry of the cyclopentene ring and TBS-protected hydroxy group validated?

Answer:

  • NMR Analysis :
    • ¹H NMR : The coupling constants (J) between protons on the cyclopentene ring (e.g., H1 and H2) confirm the R-configuration. For example, a trans-diaxial arrangement shows J ≈ 8–10 Hz .
    • ¹³C NMR : The TBS-protected oxygen exhibits a characteristic δ ~18–22 ppm for Si(CH₃)₂ groups .
  • Chiral HPLC : Separation using a Chiralpak AD-H column (hexane/iPrOH 90:10) verifies enantiomeric excess (>98% ee) .

Q. Key Data :

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) confirms the R-configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Advanced Questions

Q. How can contradictory NMR data for the TBS-protected intermediate be resolved?

Answer: Discrepancies in ¹H NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Rotamers : The TBS group can restrict rotation, causing split peaks. Use variable-temperature NMR (VT-NMR) at 50°C to coalesce signals .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may disrupt hydrogen bonding, simplifying splitting .
  • Impurities : Check for residual silanol (δ 1–2 ppm in ¹H NMR) from incomplete silylation. Purify via flash chromatography (hexane/EtOAc 8:2) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。